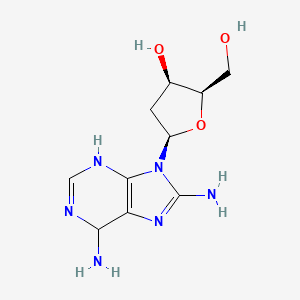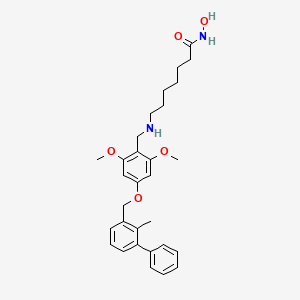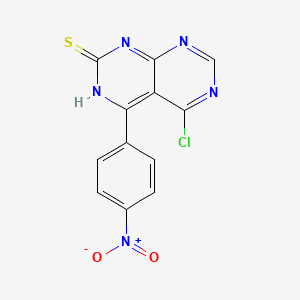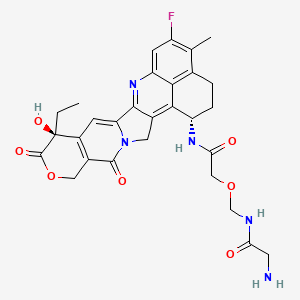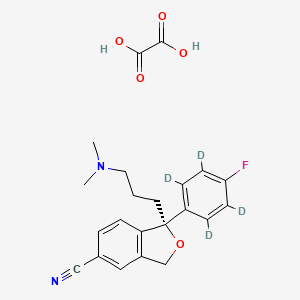
(R)-Citalopram-d4 (oxalate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Citalopram-d4 (oxalate) is a deuterated form of ®-Citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. The deuterium atoms in ®-Citalopram-d4 replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. The oxalate form is a salt that improves the compound’s solubility and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Citalopram-d4 (oxalate) involves several steps, starting with the preparation of the deuterated intermediate compounds. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Cyclization: Formation of the bicyclic core structure.
Substitution: Introduction of the cyano group.
Resolution: Separation of the ®-enantiomer from the racemic mixture.
Salt Formation: Conversion to the oxalate salt.
Industrial Production Methods
Industrial production of ®-Citalopram-d4 (oxalate) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.
Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
®-Citalopram-d4 (oxalate) undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized metabolites.
Reduction: Reduction of the cyano group.
Substitution: Nucleophilic substitution reactions.
Hydrolysis: Breakdown of the oxalate salt.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Formation of N-oxide and other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives.
Hydrolysis: Release of oxalic acid and the free base of ®-Citalopram-d4.
Applications De Recherche Scientifique
®-Citalopram-d4 (oxalate) is used in various scientific research applications, including:
Chemistry: Studying the effects of deuteration on chemical stability and reaction mechanisms.
Biology: Investigating the pharmacokinetics and pharmacodynamics of deuterated compounds.
Medicine: Developing improved antidepressant therapies with enhanced efficacy and reduced side effects.
Industry: Producing stable isotopic-labeled compounds for analytical and diagnostic purposes.
Mécanisme D'action
®-Citalopram-d4 (oxalate) exerts its effects by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing the availability of serotonin in the brain. The primary molecular target is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin into presynaptic neurons. By binding to SERT, ®-Citalopram-d4 prevents serotonin reuptake, leading to enhanced serotonergic neurotransmission and antidepressant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Citalopram: The S-enantiomer of citalopram, which is more potent than the R-enantiomer.
Escitalopram: The pure S-enantiomer of citalopram, known for its higher efficacy and faster onset of action.
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Sertraline: An SSRI with a different chemical structure and pharmacokinetic profile.
Uniqueness
®-Citalopram-d4 (oxalate) is unique due to its deuterated structure, which provides enhanced metabolic stability and potentially improved pharmacokinetic properties compared to non-deuterated analogs. The oxalate salt form also contributes to its improved solubility and bioavailability, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C22H23FN2O5 |
|---|---|
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
(1R)-1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m1./s1/i5D,6D,7D,8D; |
Clé InChI |
KTGRHKOEFSJQNS-RGNKMCHRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[C@@]2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].C(=O)(C(=O)O)O |
SMILES canonique |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)
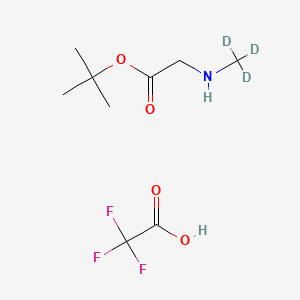
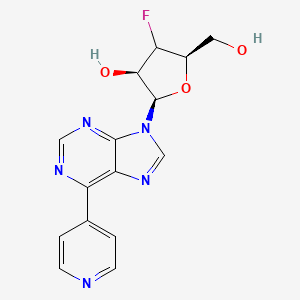

![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
